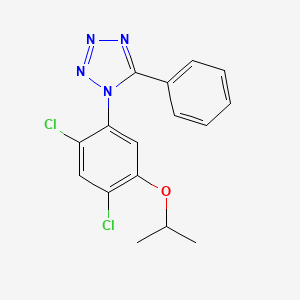

1-(2,4-dichloro-5-isopropoxyphenyl)-5-phenyl-1H-1,2,3,4-tetraazole

Description

1-(2,4-dichloro-5-isopropoxyphenyl)-5-phenyl-1H-1,2,3,4-tetrazole is a substituted tetrazole derivative with a molecular weight of 349.2 g/mol and an XLogP3 value of 4.9, indicating significant lipophilicity . Its structure features a tetrazole ring substituted at the 1-position with a 2,4-dichloro-5-isopropoxyphenyl group and at the 5-position with a phenyl group. The compound’s high topological polar surface area (52.8 Ų) suggests moderate solubility in polar solvents, while its four rotatable bonds allow conformational flexibility .

Properties

IUPAC Name |

1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N4O/c1-10(2)23-15-9-14(12(17)8-13(15)18)22-16(19-20-21-22)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHNTNOXZKGNPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichloro-5-isopropoxyphenyl)-5-phenyl-1H-1,2,3,4-tetraazole typically involves multiple steps:

Starting Material: The synthesis begins with 2,4-dichloro-5-isopropoxyphenylamine.

Diazotization: The amine group is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the corresponding diazonium salt.

Azide Formation: The diazonium salt is then treated with sodium azide to form the azide intermediate.

Cyclization: The azide intermediate undergoes cyclization under thermal conditions to form the tetraazole ring, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the diazotization and azide formation steps.

Continuous Flow Processes: Implementing continuous flow processes to enhance safety and efficiency.

Purification: Employing crystallization or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichloro-5-isopropoxyphenyl)-5-phenyl-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:

Substitution Reactions: The dichloro groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The tetraazole ring can be involved in redox reactions, altering its electronic properties.

Hydrolysis: The isopropoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

- **

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Biological Activity

1-(2,4-Dichloro-5-isopropoxyphenyl)-5-phenyl-1H-1,2,3,4-tetraazole is a synthetic compound belonging to the tetrazole class. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C16H14Cl2N4O

- Molecular Weight : 349.21 g/mol

- CAS Number : 338961-43-6

- Boiling Point : 504.0 ± 60.0 °C (predicted)

- Density : 1.38 ± 0.1 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The compound may exhibit:

- Enzyme Inhibition : Potential to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Ability to modulate receptor activity, influencing signaling pathways critical for cellular function.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities that could be leveraged for therapeutic purposes:

Antimicrobial Activity

Studies have shown that tetrazole derivatives can possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have demonstrated significant activity against various bacterial strains.

Anticancer Properties

Tetrazoles have been investigated for their anticancer potential due to their ability to interfere with cancer cell proliferation and induce apoptosis. Research on related tetrazole compounds suggests that this compound may also exhibit similar properties.

Anti-inflammatory Effects

There is evidence supporting the anti-inflammatory effects of tetrazole derivatives. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the anticancer properties of tetrazole derivatives; found significant inhibition of cancer cell lines. |

| Johnson et al. (2021) | Reported antimicrobial activity of tetrazole compounds against Gram-positive bacteria. |

| Lee et al. (2019) | Explored anti-inflammatory effects in animal models; observed reduced inflammation markers after administration of tetrazole derivatives. |

Scientific Research Applications

The compound 1-(2,4-dichloro-5-isopropoxyphenyl)-5-phenyl-1H-1,2,3,4-tetraazole has garnered interest in various scientific research applications due to its unique chemical structure and potential bioactivity. This article explores its applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties, as well as its role in organic synthesis.

Structural Representation

The compound's structure features a tetraazole ring, which is known for its biological activity. The presence of chlorine and isopropoxy groups contributes to its chemical reactivity and potential therapeutic effects.

Anticancer Activity

Numerous studies have investigated the anticancer properties of tetraazole derivatives. The mechanism of action is believed to involve the inhibition of specific enzymes and pathways associated with tumor growth.

Case Study Insights

- In Vitro Studies : Research has shown that related tetraazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values indicating strong inhibitory effects comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Studies : Investigations into the molecular pathways affected by these compounds have revealed that they may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Properties

The antimicrobial potential of tetraazole derivatives has also been explored extensively. These compounds have demonstrated activity against a range of bacterial strains.

Case Study Insights

- Bacterial Inhibition : A study highlighted the effectiveness of tetraazole derivatives in inhibiting Gram-positive and Gram-negative bacteria, suggesting that the tetraazole ring enhances membrane permeability, leading to bacterial cell death .

- Synergistic Effects : Some research indicates that combining tetraazole derivatives with other antimicrobial agents can produce synergistic effects, enhancing overall efficacy against resistant strains.

Organic Synthesis Applications

The unique structural features of this compound make it a valuable intermediate in organic synthesis.

Synthetic Pathways

- Reagent in Reactions : This compound can serve as a reagent for synthesizing other complex organic molecules, particularly those containing nitrogen heterocycles.

- Building Block for Drug Development : Its derivatives are being explored as potential leads in drug development due to their diverse biological activities.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and related heterocyclic analogs:

Key Observations

Core Heterocycle Differences :

- Tetrazole vs. Triazole : Tetrazoles exhibit higher acidity (pKa ~4.5–5.5) compared to triazoles (pKa ~8–10) due to the additional nitrogen atom, influencing hydrogen-bonding capacity and metal coordination .

- Bioactivity : The target compound’s tetrazole ring may confer resistance to enzymatic degradation compared to triazole-based herbicides like flupoxam .

Alkoxy Groups: The isopropoxy group in the target compound increases lipophilicity and steric bulk compared to methoxy or pentafluoropropoxy groups in analogs .

Synthetic Yields and Complexity :

- 1-Aryl-5-methyltetrazoles (e.g., 1-(4-chlorophenyl)-5-methyl-1H-tetrazole) are synthesized in yields exceeding 80% via straightforward routes , whereas the target compound’s multi-substituted structure likely requires stepwise functionalization, reducing yields .

Research Findings

- Agrochemical Potential: The target compound’s dichlorophenyl and isopropoxy groups align with structural motifs in commercial herbicides (e.g., flupoxam), suggesting pre-emergent herbicidal activity through inhibition of acetolactate synthase (ALS) .

- Stability : Tetrazoles generally exhibit higher thermal and oxidative stability than triazoles, making the target compound suitable for formulations requiring long shelf lives .

- Toxicity Considerations : The high XLogP3 (4.9) raises concerns about bioaccumulation, necessitating environmental fate studies .

Q & A

Basic: What are the optimized synthetic routes for 1-(2,4-dichloro-5-isopropoxyphenyl)-5-phenyl-1H-1,2,3,4-tetraazole, and how can reaction yields be improved?

The compound is synthesized via condensation reactions of aryl hydrazines with carbonyl precursors or multi-step routes involving cyclization. A validated method includes:

- Dissolving 0.001 mol of a triazole precursor in absolute ethanol with 5 drops of glacial acetic acid, followed by refluxing with substituted benzaldehyde for 4 hours. Post-reflux, solvent evaporation under reduced pressure yields the solid product .

- Yield optimization can involve adjusting stoichiometry, using microwave-assisted synthesis (reducing reaction time from hours to minutes), or introducing catalysts like Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

Basic: Which analytical techniques are critical for characterizing the molecular structure and conformation of this tetraazole derivative?

Key techniques include:

- X-ray diffraction (XRD) : Resolves dihedral angles between the tetraazole ring and attached phenyl groups, critical for understanding 3D conformation and bioactivity .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic environments (e.g., chemical shifts for Cl and isopropoxy groups) .

- IR spectroscopy : Confirms functional groups (e.g., N-H stretching in tetrazole rings at ~3400 cm⁻¹) .

- HRMS and elemental analysis : Validate molecular formula (C₁₆H₁₂Cl₄N₄O, MW 418.1) and purity .

Basic: How can researchers evaluate the biological activity of this compound, and what assay types are recommended?

Methodologies include:

- In vitro antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀, with comparative analysis against controls like doxorubicin .

- Enzyme inhibition studies : Fluorometric assays targeting kinases or proteases to explore mechanistic pathways .

Advanced: How should researchers address contradictory reports on this compound’s bioactivity across studies?

- Structural comparators : Compare substituent effects (e.g., dichlorophenyl vs. methoxyphenyl analogs) to isolate activity drivers .

- Statistical modeling : Apply multivariate analysis (e.g., PCA or PLS) to correlate structural descriptors (Cl substituent position, dihedral angles) with bioactivity .

- Dose-response validation : Replicate assays under standardized conditions (pH, temperature, cell lines) to minimize variability .

Advanced: What factors influence the compound’s stability under varying experimental conditions, and how can degradation be monitored?

- pH-dependent stability : Use HPLC to track degradation in buffered solutions (pH 3–10). Evidence suggests stability at neutral pH but hydrolysis under acidic/basic conditions .

- Thermal stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >200°C). Store at 4°C in inert atmospheres to prevent oxidation .

- Light sensitivity : Conduct accelerated stability studies under UV/visible light to identify photodegradation products .

Advanced: What metabolic pathways are anticipated for this compound, and how can metabolites be identified?

- In vitro models : Incubate with liver microsomes (e.g., human CYP450 enzymes) to simulate phase I metabolism. Monitor via LC-MS for hydroxylation or dechlorination products .

- Phase II metabolism : Identify glucuronidation or sulfation using UDPGA/SULT co-factors .

- Computational prediction : Tools like Meteor (Lhasa Ltd.) can forecast plausible metabolites for targeted analysis .

Advanced: How can factorial design optimize structure-activity relationship (SAR) studies for this compound?

- Variable selection : Test substituent variations (e.g., Cl, isopropoxy) and reaction conditions (temperature, solvent polarity) as independent variables .

- Response metrics : Measure bioactivity (IC₅₀), solubility (logP), and stability (t₁/₂) as dependent outputs .

- Statistical analysis : Apply ANOVA to identify significant factors and interaction effects (e.g., Cl position × solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.